molecular formula C14H21NO5 B13320809 6-(tert-Butoxycarbonyl)-9-oxo-6-azaspiro[3.5]nonane-2-carboxylic acid

6-(tert-Butoxycarbonyl)-9-oxo-6-azaspiro[3.5]nonane-2-carboxylic acid

Cat. No.: B13320809
M. Wt: 283.32 g/mol
InChI Key: PCEBWOBDHOYFNO-UHFFFAOYSA-N
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Description

6-(tert-Butoxycarbonyl)-9-oxo-6-azaspiro[3.5]nonane-2-carboxylic acid is a chemical compound with the molecular formula C14H23NO4. This compound is known for its unique spirocyclic structure, which consists of a nine-membered ring fused with a five-membered ring. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butoxycarbonyl)-9-oxo-6-azaspiro[3.5]nonane-2-carboxylic acid typically involves the reaction of a spirocyclic ketone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butoxycarbonyl)-9-oxo-6-azaspiro[3.5]nonane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(tert-Butoxycarbonyl)-9-oxo-6-azaspiro[3.5]nonane-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(tert-Butoxycarbonyl)-9-oxo-6-azaspiro[3.5]nonane-2-carboxylic acid involves its role as a protecting group for amines. The Boc group is introduced to protect the amine functionality during synthetic transformations. The Boc group can be removed under acidic conditions, revealing the free amine for further reactions. This protecting group strategy is widely used in peptide synthesis and other organic syntheses .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate: Similar structure but lacks the ketone group.

    6-tert-butoxycarbonyl-9-hydroxy-6-azaspiro[3.5]nonane-2-carboxylic acid: Contains a hydroxyl group instead of a ketone.

    6-({[(tert-butoxy)carbonyl]amino}methyl)-5-oxaspiro[3.5]nonane-2-carboxylic acid: Contains an oxaspiro ring instead of an azaspiro ring.

Uniqueness

The uniqueness of 6-(tert-Butoxycarbonyl)-9-oxo-6-azaspiro[3.5]nonane-2-carboxylic acid lies in its spirocyclic structure combined with the presence of both a Boc-protected amine and a ketone group. This combination makes it a versatile intermediate in organic synthesis, allowing for multiple functional group transformations and applications in various fields of research and industry.

Properties

Molecular Formula

C14H21NO5

Molecular Weight

283.32 g/mol

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-9-oxo-6-azaspiro[3.5]nonane-2-carboxylic acid

InChI

InChI=1S/C14H21NO5/c1-13(2,3)20-12(19)15-5-4-10(16)14(8-15)6-9(7-14)11(17)18/h9H,4-8H2,1-3H3,(H,17,18)

InChI Key

PCEBWOBDHOYFNO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=O)C2(C1)CC(C2)C(=O)O

Origin of Product

United States

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